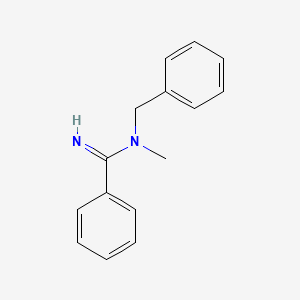

N-benzyl-N-methylbenzenecarboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

N-benzyl-N-methylbenzenecarboximidamide |

InChI |

InChI=1S/C15H16N2/c1-17(12-13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |

InChI Key |

SNAYTRPKSUBYTI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N Benzyl N Methylbenzenecarboximidamide

Established Synthetic Pathways

Traditional methods for the synthesis of N,N,N'-trisubstituted amidines, including N-benzyl-N-methylbenzenecarboximidamide, often rely on multi-step procedures. These established routes typically involve the formation of the core amidine structure through nucleophilic attack on an activated precursor.

Nucleophilic Substitution Approaches utilizing Activated Carbonyl Intermediates and Benzylamines

One common strategy for the synthesis of benzamide (B126) derivatives, which can be precursors to carboximidamides, involves the reaction of a benzoyl chloride with an appropriate amine. slideshare.nethud.ac.ukuomustansiriyah.edu.iqnih.gov In the context of this compound, this would involve the reaction of benzoyl chloride with N-methylbenzylamine. quora.com This reaction, a classic amidation, proceeds via nucleophilic acyl substitution where the nitrogen of N-methylbenzylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting N-benzyl-N-methylbenzamide can then be converted to the target carboximidamide through subsequent chemical transformations, such as activation of the carbonyl oxygen followed by reaction with an amine.

General Scheme for Amide Formation:

Benzoyl Chloride + N-Methylbenzylamine → N-benzyl-N-methylbenzamide + HCl

Condensation Reactions involving Benzyl (B1604629) Halides and Pre-formed Carboximidamide Precursors

An alternative established pathway involves the use of a pre-formed carboximidamide or a related precursor, which is then alkylated with a benzyl halide. For the synthesis of this compound, this could theoretically involve the reaction of a suitable N-methylbenzenecarboximidamide precursor with benzyl chloride or benzyl bromide. The nitrogen atom of the pre-formed amidine acts as a nucleophile, displacing the halide from the benzyl group. doubtnut.com This method's success is contingent on the availability and stability of the appropriate carboximidamide precursor.

A related approach has been described for the synthesis of N-benzyl-N-arylcyanamides, where arylcyanamides are N-benzylated using benzyl bromide under ultrasound irradiation. researchgate.net This highlights the feasibility of using benzyl halides to introduce the benzyl group onto a nitrogen-containing precursor.

Advancements in Synthetic Strategy

Recent research in organic synthesis has focused on developing more efficient, scalable, and environmentally friendly methods. These advancements are particularly relevant to the production of complex molecules like this compound.

Development of Scalable Synthetic Routes

The development of scalable synthetic routes is crucial for the industrial application of a chemical compound. For amidine synthesis, moving from laboratory-scale batches to larger production requires robust and reproducible methods. One approach to enhance scalability is the direct addition of amines to nitriles. nih.gov While this method is atom-economical, it often requires harsh reaction conditions or the use of stoichiometric amounts of Lewis acids, which can complicate scale-up. nih.govmdpi.com

Recent developments have focused on catalytic systems that can facilitate this transformation under milder conditions, making the process more amenable to large-scale production. For instance, a method for producing benzamidine (B55565) derivatives from benzonitrile (B105546) raw materials utilizes an ionic liquid-supported nano-metal catalyst, which is noted for its high activity and recoverability, key features for scalable processes. google.com The synthesis of N-benzylamines has been achieved through a process involving the imination of benzaldehyde (B42025) with a primary amine, followed by hydrogenation, a method that can be operated in a batchwise or continuous fashion, indicating its potential for scalability. google.comgoogle.com

Enhancements in Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Traditional multi-step syntheses often have poor atom economy due to the generation of stoichiometric byproducts at each stage.

Direct synthesis methods, such as the addition of amines to nitriles, are inherently more atom-economical as all atoms of the reactants are incorporated into the final product. nih.govmdpi.com The development of catalytic systems, for example, using iron-substituted polyoxometalates for amidation, represents a significant step towards more atom-economic amide synthesis, which can be a precursor step for carboximidamides. rsc.org Furthermore, the use of transition metal-catalyzed rearrangements of oxaziridines to amides also presents a greener pathway with improved atom economy. researchgate.net

Below is a table comparing the theoretical atom economy of different synthetic approaches to amidines.

| Synthetic Approach | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Pinner Reaction | Nitrile, Alcohol, HCl, Ammonia/Amine | Amidine | Ammonium (B1175870) Chloride, Water | Moderate |

| Direct Amine-Nitrile Addition | Nitrile, Amine | Amidine | None | 100% |

| From Amides (via activation) | Amide, Activating Agent, Amine | Amidine | Activated Agent Byproduct | Low to Moderate |

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource savings. nih.gov The development of one-pot methods for the synthesis of trisubstituted amidines is an active area of research.

For instance, a one-pot protocol for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted amidines has been reported, where secondary amides react with primary or secondary amines in the presence of a Ph3P-I2/Et3N system to yield the corresponding amidines in good to excellent yields under mild conditions. researchgate.net Another example is a one-pot, three-component reaction for the synthesis of novel amidines from 4-azido-quinolin-2(1H)-ones, cyclohexanone, and a secondary amine, which proceeds without the need for a catalyst. nih.gov

The application of such one-pot methodologies to the synthesis of this compound could significantly streamline its production, reducing the number of purification steps and minimizing solvent waste. A thiophile-promoted one-pot synthesis of trisubstituted 1,3,5-triazines starting from isothiocyanates and amidines has also been studied, showcasing the utility of one-pot strategies in synthesizing complex nitrogen-containing heterocycles. researchgate.net

Challenges in Synthesis and Purity Optimization

The synthesis and purification of this compound, a disubstituted amidine, present notable challenges primarily related to the compound's inherent reactivity. The amidine functional group is susceptible to degradation, particularly through hydrolysis and oxidation, which complicates its synthesis and necessitates specialized purification strategies to achieve high purity.

Management of Hydrolysis and Oxidative Degradation Sensitivity

A significant hurdle in the synthesis and handling of this compound is its sensitivity to hydrolysis, especially under basic conditions. Benzamidines are known to hydrolyze in aqueous base to yield the corresponding amide, in this case, N-benzyl-N-methylbenzamide. The rate of this degradation is highly dependent on the pH of the solution.

Hydrolysis:

Studies on benzamidinium compounds have shown that they undergo hydrolysis at room temperature in weakly basic water. biotage.combiotage.combeilstein-journals.orgresearchgate.netbeilstein-journals.org The dominant pathway for this reaction involves the attack of a hydroxide (B78521) ion on the neutral benzamidine species. biotage.combeilstein-journals.org Consequently, as the pH increases, the concentration of the more susceptible neutral amidine increases, leading to a faster rate of hydrolysis. biotage.combeilstein-journals.org This necessitates the careful control of pH during synthesis and workup procedures, favoring neutral or slightly acidic conditions to minimize the formation of the amide impurity.

The table below summarizes the effect of pH on the hydrolysis rate of a model benzamidinium compound, illustrating the increased instability at higher pH.

Table 1: pH Dependence of Benzamidinium Hydrolysis Half-Life

| pH | Half-life (t₁/₂) |

|---|---|

| 9 | 300 days |

| 11 | 6 days |

| 13 | 15 hours |

Data derived from studies on unsubstituted benzamidinium and illustrates the general trend for this class of compounds. biotage.comresearchgate.net

Oxidative Degradation:

While less predominant than hydrolysis, oxidative degradation is another potential pathway for impurity formation. The oxidation of the amidine group would likely lead to the formation of an amidoxime. biotage.com Some commercial suppliers of benzamidinium salts note their sensitivity to oxidation and recommend preparing solutions fresh in degassed water. biotage.com Although detailed studies on the oxidative stability of N,N'-disubstituted benzamidines are limited, it is a prudent practice to conduct synthetic reactions under an inert atmosphere (e.g., nitrogen or argon) to mitigate this risk. The exclusion of atmospheric oxygen can be critical, especially during prolonged reaction times or when heating the reaction mixture.

Another potential degradation pathway involves nitrosation under acidic conditions in the presence of nitrites, which can lead to the formation of amides and other byproducts. nih.gov This reaction proceeds through nitrosation on the imino nitrogen followed by the addition of water. nih.gov

Isolation and Purification Techniques for Complex Amide Systems

The isolation and purification of this compound are complicated by its basic nature and the aforementioned stability issues. Standard silica (B1680970) gel chromatography can be challenging due to the strong interaction between the basic amidine and the acidic silanol (B1196071) groups of the silica gel. This interaction can lead to poor separation, tailing of peaks, and in some cases, degradation of the product on the column. biotage.combiotage.com

To overcome these challenges, several specialized chromatographic techniques can be employed:

Modified Mobile Phase Chromatography: One common strategy is to add a competing amine, such as triethylamine (B128534) or ammonia, to the mobile phase. biotage.combiotage.com This additive neutralizes the acidic sites on the silica gel, reducing the strong adsorption of the basic amidine and allowing for better elution and peak shape. biotage.com

Amine-Functionalized Silica: The use of amine-functionalized silica as the stationary phase provides a more inert surface that minimizes the acid-base interactions responsible for poor chromatography on standard silica gel. biotage.com This often allows for the use of simpler and less aggressive solvent systems. biotage.com

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is another effective method for the purification of benzamidines. beilstein-journals.orgbeilstein-journals.org In this technique, the amidine is often protonated by adding an acid, such as trifluoroacetic acid (TFA), to the mobile phase. beilstein-journals.orgbeilstein-journals.org The resulting amidinium salt is more polar and interacts well with the nonpolar stationary phase, allowing for excellent separation. The volatile nature of TFA also facilitates its removal from the purified product.

The following table outlines various purification strategies applicable to basic amidine systems.

Table 2: Purification Strategies for this compound

| Technique | Stationary Phase | Mobile Phase Modifier | Principle of Separation |

|---|---|---|---|

| Normal-Phase Chromatography | Silica Gel | Triethylamine or Ammonia | Reduces interaction with acidic silanols |

| Normal-Phase Chromatography | Amine-Functionalized Silica | None typically required | Inert surface minimizes acid-base interactions |

Beyond chromatography, other purification techniques such as crystallization can be employed. The product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) to improve its crystalline nature and stability, facilitating purification by recrystallization from an appropriate solvent system. Careful selection of the salt form and recrystallization solvent is crucial to obtain a high-purity product free of process-related impurities and degradation products.

Based on a comprehensive review of available scientific literature, detailed experimental spectroscopic data specifically for this compound is not sufficiently available to construct a thorough and scientifically accurate article as requested. The provided search results contain spectroscopic information for structurally related but distinct compounds, such as N-benzylbenzamide and other N-substituted amides, which possess a carbonyl group (C=O) instead of the defining imine group (C=N) of an imidamide. Using data from these analogues would be scientifically inaccurate for the specified compound.

Therefore, it is not possible to generate the requested detailed analysis for each subsection of the outline for "this compound" without resorting to speculation, which would violate the core principles of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl N Methylbenzenecarboximidamide

Mass Spectrometry for Molecular Formula Confirmation

The molecular formula of N-benzyl-N-methylbenzenecarboximidamide is C₁₅H₁₆N₂. The calculated monoisotopic mass of this compound is 224.1313 g/mol . In a high-resolution mass spectrum, the detection of a molecular ion peak [M]⁺ at or very near this value would provide strong evidence for the compound's elemental composition.

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the this compound molecule. The primary fragmentation pathways are anticipated to involve the cleavage of the bonds adjacent to the nitrogen atoms and the carboximidamide functional group.

A prominent fragmentation pathway would be the cleavage of the C-N bond between the benzyl (B1604629) group and the nitrogen atom, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and often abundant fragment for compounds containing a benzyl moiety. The corresponding remaining fragment would be [M - C₇H₇]⁺.

Another significant fragmentation would be the cleavage of the bond between the methyl group and the nitrogen atom, resulting in a loss of a methyl radical (•CH₃) and the formation of an [M - 15]⁺ ion.

Cleavage of the C-N single bond of the benzenecarboximidamide core could also occur. Furthermore, rearrangements, such as a McLafferty rearrangement, are possible if the structural arrangement allows, though it is less likely to be a primary pathway for this specific structure.

The interactive data table below summarizes the predicted key fragments and their corresponding mass-to-charge ratios (m/z) for this compound.

| Predicted Fragment | Structure | m/z (Predicted) | Significance |

| Molecular Ion | [C₁₅H₁₆N₂]⁺ | 224.13 | Confirms the molecular weight and elemental composition. |

| Benzyl Cation | [C₇H₇]⁺ | 91.05 | Characteristic fragment for benzyl-containing compounds. |

| [M - CH₃]⁺ | [C₁₄H₁₃N₂]⁺ | 209.11 | Indicates the presence of a methyl group. |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Arises from fragmentation of the benzoyl portion. |

| [M - C₇H₇]⁺ | [C₈H₉N₂]⁺ | 133.08 | Corresponds to the loss of the benzyl group. |

It is crucial to emphasize that the fragmentation patterns and the relative abundances of the ions are predictive. Experimental verification through high-resolution mass spectrometry (HRMS) would be essential to definitively confirm the molecular formula and to elucidate the precise fragmentation pathways of this compound. Such an experimental analysis would provide the unequivocal data required for complete structural confirmation.

Conformational Analysis and Molecular Dynamics of N Benzyl N Methylbenzenecarboximidamide

Experimental Determination of Conformational Preferences

Solution-state studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the conformational dynamics of amidines. These techniques allow for the characterization of different isomeric forms and the quantification of the energy barriers associated with their interconversion.

The C=N double bond in N-benzyl-N-methylbenzenecarboximidamide gives rise to E-Z isomerism. This isomerism is a common feature in N,N'-disubstituted amidines, which can exist as a mixture of isomers in solution. nih.gov The equilibrium between these isomers is influenced by the steric and electronic nature of the substituents on the nitrogen atoms.

In the case of this compound, the two possible isomers are the E and Z forms, defined by the relative orientation of the benzyl (B1604629) and phenyl groups with respect to the C=N double bond. The interconversion between these isomers occurs through rotation around the C-N single bonds, a process that is often slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for each isomer. The ratio of the E and Z isomers can be determined by integrating the corresponding signals in the NMR spectrum.

| Isomer | Description |

| E-isomer | The benzyl group and the phenyl group are on opposite sides of the C=N double bond. |

| Z-isomer | The benzyl group and the phenyl group are on the same side of the C=N double bond. |

The specific equilibrium ratio for this compound is not extensively reported in the literature, but studies on analogous compounds suggest that both isomers are likely to be present in solution, with the exact distribution depending on the solvent and temperature.

Rotation around the C-N single bonds in this compound is restricted due to the partial double bond character arising from delocalization of the nitrogen lone pair electrons into the C=N π-system. rsc.org This restricted rotation leads to the existence of different conformational isomers, which can be studied using dynamic NMR spectroscopy. nih.govmdpi.com

By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. At low temperatures, the rotation is slow, and separate signals for the different conformers may be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventual coalescence into a single, time-averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

| Rotational Barrier | Influencing Factors | Typical ΔG‡ (kcal/mol) |

| C-N(benzyl)(methyl) Rotation | Steric hindrance from benzyl and methyl groups, solvent polarity | 10 - 20 |

| C-N(H) Rotation | Substituent effects on the phenyl ring, hydrogen bonding | 10 - 20 |

Crystallographic Investigations (where applicable to related structures)

While a single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides valuable insights into the likely solid-state conformation, molecular packing, and intermolecular interactions.

X-ray crystallography of related benzamidine (B55565) derivatives reveals that the amidine moiety is generally planar. nih.govnih.gov For instance, in the crystal structure of an N,N'-diethyl-substituted benzamidine complex, the amidinium group was found to adopt an E,Z configuration. nih.gov In another related structure, 1,4-bis(4-amidinobenzyl)piperazine, the amidine group is also planar. nih.gov Based on these findings, it is expected that the core C6H5-C(N)-N fragment of this compound would also be largely planar in the solid state. The benzyl and methyl groups would then be oriented to minimize steric strain.

The bond angles around the central carbon atom of the amidine group in related structures are typically close to 120°, consistent with sp2 hybridization. nih.govmdpi.com The C-N single and C=N double bond lengths are intermediate between those of pure single and double bonds, reflecting the electron delocalization within the amidine moiety.

Torsional flexibility in the solid state is primarily associated with rotation around the C-C and C-N single bonds. The dihedral angles between the phenyl ring and the amidine plane, as well as the orientation of the benzyl group, will be determined by a balance of steric and electronic effects, as well as the demands of efficient crystal packing.

| Interaction Type | Description |

| C-H...N | A weak hydrogen bond between a carbon-bound hydrogen atom and a nitrogen atom of the amidine group. |

| C-H...π | An interaction between a C-H bond and the π-electron system of an aromatic ring. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. |

Computational Chemistry and Theoretical Modeling of N Benzyl N Methylbenzenecarboximidamide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules with high accuracy. These methods are fundamental to understanding the intrinsic behavior of a molecule in the absence of external factors.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. windows.netdntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for molecules of the size of N-benzyl-N-methylbenzenecarboximidamide. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. nih.gov This optimized structure represents the most stable conformation of the molecule in the gas phase.

Calculations are typically performed using a specific functional, such as B3LYP, which defines the exchange-correlation energy, and a basis set, like 6-311G(d,p), which describes the atomic orbitals. windows.netnih.gov The optimization yields critical geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For this compound, key parameters would include the lengths of the C=N imine bond, the C-N single bonds, and the angles defining the orientation of the benzyl (B1604629) and phenyl rings.

Table 1: Representative Geometric Parameters Calculated by DFT (Note: The following data is illustrative for the functional groups in this compound, based on typical values from computational studies on similar molecules.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N (Imine) | ~1.28 Å |

| C-N (Amine) | ~1.39 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| C-H (Aromatic) | ~1.08 Å | |

| Bond Angle | C-N-C | ~118° |

| C-C-C (Aromatic) | ~120° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2. Hard molecules have a large energy gap. nih.gov

Electrophilicity Index (ω) : ω = χ² / (2η)

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amidine nitrogen atoms, while the LUMO would be distributed over the aromatic systems, indicating where an incoming nucleophile would likely attack.

Table 2: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: These values are representative examples based on DFT calculations of similar aromatic nitrogen-containing compounds.)

| Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -0.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.4 |

| Ionization Potential | I | -EHOMO | 6.2 |

| Electron Affinity | A | -ELUMO | 0.8 |

| Chemical Hardness | η | (I - A) / 2 | 2.7 |

| Electronegativity | χ | (I + A) / 2 | 3.5 |

| Electrophilicity Index | ω | χ² / (2η) | 2.27 |

Theoretical calculations are invaluable for interpreting experimental spectra. DFT can accurately predict vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Frequencies: The calculation of vibrational frequencies helps in the assignment of bands observed in infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=N bond or the bending of a C-H bond. Theoretical vibrational spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental data. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies (Note: These are illustrative values for the characteristic functional groups within the subject molecule.)

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl, Benzyl Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl, Methylene | 3000 - 2850 |

| C=N Stretch | Imine | ~1650 |

| C=C Stretch (Aromatic) | Phenyl, Benzyl Rings | 1600 - 1450 |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for these calculations. nih.gov Calculated chemical shifts are reported relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), mirroring experimental practice.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: These are estimated chemical shift ranges for the nuclei in this compound.)

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Phenyl, Benzyl) | 7.0 - 7.8 |

| ¹H | Methylene (-CH₂-) | ~4.6 |

| ¹H | Methyl (-CH₃) | ~3.0 |

| ¹³C | Aromatic (Phenyl, Benzyl) | 125 - 140 |

| ¹³C | Imine (C=N) | ~160 |

| ¹³C | Methylene (-CH₂-) | ~50 |

| ¹³C | Methyl (-CH₃) | ~35 |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally intensive. For exploring large-scale motions like conformational changes, molecular mechanics (MM) and dynamics simulations are more efficient.

This compound is a flexible molecule with several rotatable single bonds. Molecular mechanics methods, which use classical physics force fields to calculate molecular energy, are ideal for performing conformational searches to identify stable, low-energy conformers. scielo.br This process involves systematically rotating the key dihedral angles—such as those around the C-N bonds and the C-C bonds connecting the rings—and minimizing the energy of each resulting structure.

The results of such a search would reveal the preferred 3D shapes of the molecule. These stable conformers can then be used as starting points for more accurate DFT optimization. scielo.br The 3D structures also allow for the identification of potential interaction sites. The electron-rich aromatic rings are potential sites for π-π stacking interactions, while the lone pairs on the nitrogen atoms could act as hydrogen bond acceptors.

In Silico Predictive Modeling

In silico predictive modeling encompasses a range of computational techniques used to assess the potential of a molecule to interact with a biological target, a process known as target engagement. These methods are vital in early-stage drug discovery for prioritizing candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.com For a compound like this compound, these models can predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities based on its structure. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. mdpi.com These statistical models correlate variations in the chemical structure of a series of compounds with their biological activity. By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for the target molecule, its activity against various protein targets can be estimated.

Another key aspect of predictive modeling is the evaluation of "drug-likeness," often assessed using rules like Lipinski's Rule of Five. These guidelines help predict if a compound possesses physicochemical properties that would make it a likely orally active drug in humans. Computational tools can rapidly calculate these properties from the molecular structure, providing an early filter for potential drug candidates. nih.gov

Table 2: Representative In Silico Predictions for a Benzamidine (B55565) Derivative This table shows typical parameters evaluated during in silico predictive modeling.

| Parameter | Predicted Value | Assessment |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | > 80% | High predicted absorption |

| AMES Toxicity | Non-mutagen | Low toxicity predicted |

Molecular Docking Studies on Enzyme-Ligand Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method is particularly relevant for benzamidine derivatives, which are a well-known class of inhibitors for serine proteases like trypsin and thrombin. nih.govnih.gov Docking simulations can elucidate the specific interactions that stabilize the enzyme-ligand complex, providing insights into the mechanism of inhibition.

The docking process begins with the three-dimensional structures of the ligand (e.g., this compound) and the target enzyme, which is often obtained from a repository like the Protein Data Bank (PDB). The ligand's conformation is typically flexible, while the protein may be treated as rigid or with limited flexibility in its active site. A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on their calculated binding affinity. nih.govmdpi.com

Table 3: Example Molecular Docking Results for Benzamidine Derivatives with Trypsin This table illustrates typical outputs from a molecular docking study, showing binding affinity and key interactions.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Benzamidine | -6.5 | Asp189, Ser190, Gly219 | 2 |

| Derivative 1 | -7.8 | Asp189, Ser190, Ser195 | 3 |

| Derivative 2 | -8.5 | Asp189, Gly216, Trp215 | 2 |

Reactivity and Mechanistic Studies of N Benzyl N Methylbenzenecarboximidamide

Fundamental Chemical Transformations

The core structure of N-benzyl-N-methylbenzenecarboximidamide allows for several fundamental chemical transformations, including reactions with water, oxidizing agents, and both nucleophilic and electrophilic species.

Hydrolysis: The amidine functional group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than related functional groups like imines. Under acidic conditions, the reaction is kinetically controlled and involves protonation of the more basic nitrogen atom, followed by nucleophilic attack of water on the electrophilic carbon. A kinetic study of unsymmetrically N¹,N²-disubstituted amidines revealed that acid hydrolysis typically yields the more basic amine and the N-acyl derivative of the less basic amine. jst.go.jp The mechanism is described as a specific acid-general base catalysis. jst.go.jpjst.go.jp

For this compound, hydrolysis would proceed through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bonds. The expected products would be benzoic acid, along with benzylamine (B48309) and methylamine.

Table 6.1: Expected Products of this compound Hydrolysis

| Condition | Expected Products |

| Acidic (e.g., HCl, H₂O) | Benzoic Acid, Benzylammonium salt, Methylammonium salt |

| Basic (e.g., NaOH, H₂O) | Benzoate salt, Benzylamine, Methylamine |

This table is based on the general reactivity of N,N'-disubstituted amidines.

Oxidation: The nitrogen atoms in the imidamide group can be targeted by oxidizing agents. The N-oxidation of N-unsubstituted benzamidines by microsomal enzymes is known to produce amidoximes. nih.gov A similar pathway can be postulated for this compound, where oxidation could occur at either nitrogen atom. Another potential oxidative pathway is nitrosation under acidic conditions with nitrite (B80452) sources. nih.gov Studies on secondary and tertiary amidines show this reaction proceeds via nitrosation on the imino nitrogen, followed by the addition of water to form a tetrahedral intermediate. nih.gov This intermediate then decomposes, primarily yielding an amide and a diazonium ion. nih.gov

Nucleophilic Reactions: The central carbon atom of the imidamide functional group is electrophilic and can be attacked by nucleophiles. This reaction is analogous to the nucleophilic addition to imines or carbonyls. rsc.orglibretexts.org The process begins with the attack of a nucleophile on the carbon of the C=N double bond, leading to the formation of a tetrahedral intermediate. The stability and subsequent reaction of this intermediate depend on the nature of the nucleophile and the substituents on the imidamide. Strong nucleophiles, such as organometallic reagents, can add to the carbon center. The synthesis of amidines often involves the nucleophilic addition of amines to activated precursors like amides or nitriles, highlighting the electrophilic nature of the central carbon. mdpi.comresearchgate.net

Electrophilic Reactions: The lone pairs of electrons on the two nitrogen atoms make this compound nucleophilic and basic. The imino nitrogen (=N-benzyl) is typically the more nucleophilic center and is the primary site of attack for electrophiles such as alkyl halides or acylating agents. This reactivity is the basis for the use of amidines as nucleophilic catalysts in various organic transformations. rsc.orgbath.ac.ukrsc.org Reaction with a strong electrophile can lead to the formation of a resonance-stabilized amidinium salt. In the presence of exceptionally strong electrophiles or under superacidic conditions, amidine dications can be formed, which act as potent "superelectrophiles". acs.org

Catalytic Activity and Reaction Mechanisms

While often regarded as strong organic bases, amidines and their derivatives can also function as potent nucleophilic catalysts and as versatile ligands in metal-catalyzed reactions.

This compound can act as a nucleophilic organocatalyst, particularly in acyl transfer reactions. rsc.orgbath.ac.ukresearchgate.net The catalytic cycle is initiated by the nucleophilic attack of the imidamide's imino nitrogen onto an electrophilic substrate, such as an acid anhydride. This forms a highly reactive N-acylimidamidium intermediate. This intermediate is significantly more electrophilic than the starting anhydride, making it highly susceptible to attack by a second nucleophile, like an alcohol. The subsequent reaction transfers the acyl group to the alcohol, releasing the final product and regenerating the imidamide catalyst. rsc.org This mode of catalysis has been applied to a range of chemical transformations. bath.ac.ukresearchgate.net

Table 6.2: Organic Transformations Catalyzed by Amidine-Type Catalysts

| Reaction Type | Role of Amidine Catalyst | Reference |

| Acyl Transfer / Amidation | Nucleophilic catalyst | rsc.org |

| Aldol Reactions | Brønsted base / Nucleophilic catalyst | bath.ac.ukresearchgate.net |

| Conjugate Additions | Brønsted base / Nucleophilic catalyst | bath.ac.ukresearchgate.net |

| Silylations | Nucleophilic catalyst | researchgate.net |

| Carbonylations | Nucleophilic catalyst | researchgate.net |

This table reflects the general catalytic applications of the amidine functional group.

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. iajpr.com The catalysts are usually quaternary ammonium (B1175870) or phosphonium (B103445) salts that transport an anionic reagent from the aqueous phase into the organic phase where the reaction occurs. iajpr.com

While this compound itself is not a conventional phase-transfer catalyst, its protonated form, the N-benzyl-N-methylbenzenecarboximidamidium cation, could theoretically function in this capacity. Upon protonation by an acid in the aqueous phase, the resulting bulky, lipophilic cation could form an ion pair with an anion (e.g., hydroxide (B78521), cyanide). This ion pair would have increased solubility in the organic phase, allowing it to transport the anion across the phase boundary to react with an organic-soluble substrate. After the reaction, the catalyst would return to the aqueous phase to repeat the cycle. However, the practical application of amidines as phase-transfer catalysts is not widely documented, and their high basicity often leads to them functioning as base catalysts instead.

The deprotonated form of an imidamide, known as an amidinate, is a highly versatile N,N'-chelating anionic ligand in organometallic chemistry. researchgate.net The two nitrogen atoms can coordinate to a metal center in a bidentate fashion, forming a stable four-membered ring. researchgate.net The steric and electronic properties of the amidinate ligand can be finely tuned by altering the substituents on the nitrogen atoms and the central carbon, making them valuable for influencing the outcome of catalytic reactions. rsc.org

This compound can be deprotonated with a strong base (e.g., an organolithium reagent) to form the corresponding lithium amidinate. This can then be used to synthesize a wide variety of transition metal, main group, and rare-earth metal complexes via salt metathesis. nih.govacs.org These metal-amidinate complexes have shown significant catalytic activity in numerous transformations. researchgate.netrsc.org

Table 6.3: Examples of Metal-Amidinate Complexes in Catalysis

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Group 4 (Ti, Zr) | Benzamidinate | Olefin polymerization | researchgate.net |

| Aluminum (Al) | Benzamidinate | Ring-opening polymerization of lactide | rsc.org |

| Rare Earth (Y, Lu) | Chiral Benzamidinate | Hydroamination/cyclization | nih.gov |

| Group 10 (Pd, Ni) | Acetamidinate | Formation of supported nanoparticles for CO₂ hydrogenation | nih.gov |

| Iron (Fe) | Amidinate | Hydrosilylation of alkenes | nih.gov |

This table illustrates applications of the general class of amidinate ligands in metal catalysis.

Exploration of N Benzyl N Methylbenzenecarboximidamide Derivatives and Structure Activity Relationships

Design and Synthesis of Structural Analogues

The generation of a library of N-benzyl-N-methylbenzenecarboximidamide derivatives is crucial for comprehensive SAR studies. The design of these analogues typically involves introducing a variety of substituents at different positions on the N-benzyl and C-phenyl rings to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric profile.

The synthesis of these N-substituted aryl amidines can be achieved through several routes. While classical methods like the Pinner reaction exist, they often require harsh conditions. rsc.org More contemporary and efficient protocols involve the direct addition of amines to nitriles. One effective method employs the activation of primary or secondary amines with a strong base, such as n-butyllithium (n-BuLi), to enhance their nucleophilicity, followed by reaction with a substituted benzonitrile (B105546). nih.gov This approach is versatile and tolerates a range of functional groups on both the amine and nitrile starting materials, making it suitable for creating a diverse library of compounds. nih.govcore.ac.uk

Alternative metal-catalyzed methods have also been developed. For instance, copper salts can catalyze the oxidative coupling of terminal alkynes, secondary amines, and sulfonamides to produce amidines. organic-chemistry.org Another strategy involves the ytterbium-catalyzed addition of amines to nitriles. organic-chemistry.orgmdpi.com These methods provide milder alternatives for synthesizing the target analogues. mdpi.com A general synthetic scheme might involve the deprotonation of a substituted N-benzyl-N-methylamine followed by the addition of a substituted benzonitrile and an acidic workup to yield the desired amidine hydrochloride salt. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural modifications to the this compound core influence biological activity. By comparing the potency of various analogues against a specific biological target, researchers can deduce the importance of different functional groups and their positions on the scaffold. nuph.edu.ua

For related compound classes like N-benzylbenzamides, SAR studies have revealed critical insights. For example, in a series of N-benzylbenzamide derivatives designed as tyrosinase inhibitors, the presence and position of hydroxyl groups on the benzamide (B126) ring were found to be determinant for inhibitory potency. nih.gov Similarly, for N-benzyl-2-fluorobenzamide derivatives acting as dual EGFR/HDAC3 inhibitors, specific substitutions on the N-benzyl moiety were crucial for achieving high affinity for the EGFR ATP-binding pocket. nih.gov

These findings suggest that a systematic SAR exploration of this compound would involve synthesizing derivatives with a range of electronic and steric properties. The data from these studies can be compiled to build a predictive model for designing more potent and selective compounds.

| General Structure | Ring A (N-benzyl) Substituent (R1) | Ring B (C-phenyl) Substituent (R2) | Observed Activity Trend (Hypothetical) | Reference Analogue Class |

| 4-Fluoro | H | Increased selective activity | N-benzyl carboxamides nih.gov | |

| 2,4-Dimethoxy | H | Potent dual-target inhibition | Dihydroisoquinoline carboxamides nih.gov | |

| H | 4-Hydroxy | Potent single-target inhibition | N-benzylbenzamides nih.gov | |

| H | 2-Fluoro | Essential for dual-target binding | N-benzyl-2-fluorobenzamides nih.gov |

The observed SAR is a direct consequence of how substituents alter the molecule's interaction with its biological target. Substituents can influence molecular interactions in several ways:

Electronic Effects : Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) modify the electron density distribution across the molecule. mdpi.com This can strengthen or weaken key interactions, such as hydrogen bonds or electrostatic interactions with amino acid residues in the target protein's binding site. mdpi.comnih.gov

Steric Effects : The size and shape of a substituent can dictate how the molecule fits into a binding pocket. A bulky group may provide favorable hydrophobic interactions, leading to higher affinity. Conversely, it could cause steric hindrance, preventing optimal binding. nih.gov

Molecular modeling and computational studies, such as the analysis of molecular electrostatic potential (MEP) surfaces, can provide valuable insights into how these substituent effects translate into specific molecular interactions, guiding the rational design of new derivatives. mdpi.com

Investigation of Biological Activity Mechanisms (in vitro)

In vitro studies are essential for determining the biological mechanisms of action of novel this compound derivatives. These assays can identify specific molecular targets, quantify binding affinities, and provide insights into how these compounds modulate cellular pathways. nih.govnuph.edu.ua

Analogues of the N-benzylamidine and N-benzylamide scaffolds have been investigated against a diverse array of molecular targets, suggesting potential applications in oncology, neurodegenerative disease, and infectious diseases.

Identified targets for structurally related compounds include:

Enzymes : Monoamine Oxidase A and B (MAO-A, MAO-B), Tyrosinase, Histone Deacetylase 3 (HDAC3), Carbonic Anhydrase VII, and Leishmania-specific arginase. nih.govnih.govnih.govresearchgate.netunifi.it

Receptors : Epidermal Growth Factor Receptor (EGFR). nih.gov

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). For example, certain N-benzyl-2-fluorobenzamide derivatives have shown potent dual inhibition of EGFR and HDAC3 with IC₅₀ values in the nanomolar and low micromolar range, respectively. nih.gov Similarly, optimized benzylamine-sulfonamide derivatives have demonstrated highly potent and selective inhibition of MAO-B with IC₅₀ values as low as 41 nM. researchgate.net

| Compound Series | Molecular Target | Potency (IC₅₀ / Kᵢ) |

| N-benzyl-2-fluorobenzamides | EGFR | 20.34 nM nih.gov |

| N-benzyl-2-fluorobenzamides | HDAC3 | 1.09 µM nih.gov |

| Benzylamine-sulfonamides | MAO-B | 0.041 µM researchgate.net |

| N-benzylbenzamides | Tyrosinase | 2.2 µM nih.gov |

| N-benzyl-1H-benzimidazol-2-amines | L. mexicana arginase | 68.27% inhibition nih.gov |

| 4-guanidinobenzenesulfonamides | Carbonic Anhydrase VII | Subnanomolar Kᵢ values unifi.it |

By interacting with specific molecular targets, these compounds can modulate critical biochemical pathways.

Cancer Proliferation : Dual inhibition of EGFR and HDAC3 has been shown to suppress tumor growth. EGFR inhibition blocks downstream signaling pathways that drive cell proliferation, while HDAC3 inhibition can induce apoptosis (programmed cell death) and inhibit cell migration. nih.gov

Neurotransmitter Metabolism : Inhibition of MAO-B prevents the degradation of dopamine, a key neurotransmitter. This mechanism is a cornerstone of therapy for neurodegenerative conditions like Parkinson's disease. researchgate.net

Pathogen Survival : Inhibition of essential enzymes in pathogens, such as Leishmania arginase, can disrupt their metabolic processes (e.g., polyamine synthesis), leading to parasite death. nih.gov

Detailed enzyme kinetic studies are performed to understand the precise mechanism of inhibition. These studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, Lineweaver-Burk plot analysis of certain benzylamine-sulfonamide derivatives revealed a non-competitive mechanism of MAO-B inhibition. researchgate.net

Molecular docking simulations complement experimental data by providing a visual and energetic model of how the inhibitor binds to the enzyme's active site. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and chelation with metal ions, that are responsible for the inhibitor's affinity and selectivity. For example, docking studies of a dual EGFR/HDAC3 inhibitor showed that its 2-fluorobenzamide (B1203369) moiety chelates with the Zn²⁺ ion in the HDAC3 active site, while the N-benzyl group occupies the ATP-binding pocket of EGFR, explaining its dual activity. nih.gov

Emerging Research Areas and Potential Applications of N Benzyl N Methylbenzenecarboximidamide

Applications in Advanced Organic Synthesis

There is no available research data to detail the applications of N-benzyl-N-methylbenzenecarboximidamide in advanced organic synthesis.

Role in Medicinal Chemistry Research as Scaffolds or Intermediates

There is no available research data to describe the role of this compound as a scaffold or intermediate in medicinal chemistry research.

Contributions to Materials Science and Optoelectronics

There is no available research data to outline the contributions of this compound to materials science and optoelectronics.

Utility as Biochemical Reagents in Life Science Research

There is no available research data to report on the utility of this compound as a biochemical reagent in life science research.

Future Research Directions for N Benzyl N Methylbenzenecarboximidamide

Advanced Synthetic Methodology Development

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of any new compound. Future research in this area should focus on methodologies that are not only high-yielding but also environmentally benign and amenable to the creation of diverse analogues.

Key areas for exploration include:

Catalyst Optimization: Investigating a range of catalysts for the key bond-forming reactions in the synthesis of N-benzyl-N-methylbenzenecarboximidamide could lead to improved efficiency and milder reaction conditions. This includes exploring novel metal-based catalysts and organocatalysts.

Flow Chemistry Approaches: The application of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control. Developing a robust flow synthesis protocol would facilitate the rapid production of the target compound and its derivatives.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |

| Traditional Multistep Synthesis | Well-established reaction pathways. | Time-consuming, potential for low overall yield. | Optimization of each individual step. |

| Catalytic Cross-Coupling | High efficiency and selectivity. | Catalyst cost and sensitivity. | Development of novel, robust catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup costs and optimization. | Reactor design and parameter optimization. |

| One-Pot Synthesis | Reduced reaction time and waste. | Compatibility of reagents and intermediates. | Tandem reaction design. |

This table presents a hypothetical comparison of synthetic methodologies that could be applied to this compound, based on general principles of organic synthesis.

Deeper Mechanistic Understanding of Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for predicting its behavior and designing rational modifications. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key investigations should include:

Kinetic Studies: Performing detailed kinetic analyses of the key synthetic steps will provide valuable insights into the reaction order, rate constants, and activation energies. This information is essential for optimizing reaction conditions.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Identification of Intermediates: Employing techniques such as in-situ spectroscopy (e.g., NMR, IR) can aid in the detection and characterization of transient intermediates, which are critical for understanding the reaction pathway.

Computational Insights into Complex Biological Interactions

Computational modeling has become an indispensable tool in modern drug discovery and development. For this compound, computational studies can provide valuable predictions about its potential biological activities and guide the design of more potent and selective derivatives. researchgate.net

Future computational research should focus on:

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound with various biological targets, such as enzymes and receptors. researchgate.net This can help to identify potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. This can be used to predict the activity of novel derivatives and guide their design. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, offering a more realistic representation of the binding process.

Table 2 illustrates the potential application of molecular docking to identify putative biological targets for this compound.

| Putative Biological Target | Binding Affinity (Predicted, kcal/mol) | Key Interacting Residues (Predicted) | Potential Therapeutic Area |

| Monoamine Oxidase A | -8.5 | Tyr407, Tyr444 | Depression, Anxiety |

| Butyrylcholinesterase | -9.2 | Trp82, His438 | Alzheimer's Disease |

| TRIM24 Bromodomain | -7.9 | Asn1064, Tyr1017 | Oncology |

This table presents hypothetical molecular docking results for this compound against various biological targets, illustrating the type of data that could be generated from such studies. These are not actual experimental results.

Design of Novel Functional Derivatives for Specific Research Endeavors

The structural scaffold of this compound provides ample opportunities for the design and synthesis of novel functional derivatives with tailored properties. By systematically modifying different parts of the molecule, it may be possible to enhance its biological activity, improve its pharmacokinetic properties, or introduce new functionalities.

Strategies for the design of novel derivatives include:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl (B1604629) and phenyl rings can modulate the electronic properties of the molecule and influence its binding affinity to biological targets.

Modification of the Imidamide Core: Altering the imidamide functional group could lead to derivatives with different chemical reactivity and metabolic stability.

Introduction of Pharmacophores: Incorporating known pharmacophores into the this compound scaffold could lead to the development of compounds with specific therapeutic activities.

The design and synthesis of such derivatives will be crucial for exploring the full therapeutic potential of this promising chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.